molecular formula C14H29ClO2S B14588903 Tetradecane-1-sulfonyl chloride CAS No. 61318-33-0

Tetradecane-1-sulfonyl chloride

Cat. No.: B14588903
CAS No.: 61318-33-0
M. Wt: 296.9 g/mol
InChI Key: KRNGJNQVZMBTAF-UHFFFAOYSA-N
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Description

Tetradecane-1-sulfonyl chloride (CAS 61318-33-0) is a long-chain alkanesulfonyl chloride with the molecular formula C14H29ClO2S and a molecular weight of 296.90 g/mol . This compound serves as a versatile intermediate in organic and materials synthesis. Its primary application is in the preparation of sulfonamide derivatives, which are valuable in various research fields . For instance, it reacts with secondary amines like N,N-diethylamine to form N,N-dialkylsulfonamides, which can be studied as biodegradable surfactants or emulsifying agents due to their detergent properties and high solubility . Sulfonyl chlorides are known to react with nucleophiles such as water, alcohols, and amines . Analysis of long-chain sulfonyl chlorides like this compound can be challenging due to their low volatility and instability under standard gas chromatography (GC) conditions, often necessitating analysis by liquid chromatography or conversion to more stable derivatives such as sulfonamides for characterization . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61318-33-0

Molecular Formula

C14H29ClO2S

Molecular Weight

296.9 g/mol

IUPAC Name

tetradecane-1-sulfonyl chloride

InChI

InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3

InChI Key

KRNGJNQVZMBTAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation Using Chlorosulfonic Acid and Sulfuryl Chloride

Direct Chlorosulfonation of n-Tetradecane

The photosulfochlorination of n-tetradecane with sulfuryl chloride (SO₂Cl₂) under UV light is a well-documented method. This reaction proceeds via a free-radical mechanism, yielding a mixture of chloro-tetradecanes and tetradecane-1-sulfonyl chloride. Key parameters include:

  • Temperature : 25–40°C
  • Reaction Time : 6–12 hours
  • Yield : 60–75% sulfonyl chloride (after purification)

The process generates multiple isomers, necessitating chromatographic separation. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of terminal sulfonyl chloride derivatives, which are stabilized by the long alkyl chain’s inductive effect.

Mixed Chlorosulfonation Agents

A patent describes using ClSO₃H/SO₂Cl₂ as a dual chlorosulfonation agent for aliphatic hydrocarbons. For this compound:

  • Reactants : n-Tetradecane, ClSO₃H (1.5 equiv), SO₂Cl₂ (0.5 equiv)
  • Solvent : Dichloromethane
  • Conditions : 0–10°C for 3 hours
  • Workup : Quenching with ice water, followed by distillation.
  • Yield : 90% (reported for analogous substrates).

This method minimizes side reactions (e.g., over-chlorination) due to controlled electrophilic substitution at the terminal carbon.

Sulfonation Followed by Chlorination

Two-Step Synthesis via Sulfonic Acid Intermediate

A generalized approach involves initial sulfonation of n-tetradecane with chlorosulfonic acid (ClSO₃H), followed by chlorination with thionyl chloride (SOCl₂):

Step 1: Sulfonation

$$ \text{C}{14}\text{H}{30} + \text{ClSO}3\text{H} \rightarrow \text{C}{14}\text{H}{29}\text{SO}3\text{H} + \text{HCl} $$

  • Conditions : 40–70°C, 2–4 hours
  • Catalyst : Sulfamic acid (1–5 mol%) reduces sulphone byproducts.
Step 2: Chlorination

$$ \text{C}{14}\text{H}{29}\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}{29}\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl} $$

  • Conditions : 70–80°C, 1–2 hours
  • Yield : 85–94%.

Continuous Flow Synthesis

A scalable continuous method employs two continuous stirred-tank reactors (CSTRs) in series:

  • Reactants : n-Tetradecane, ClSO₃H (3.0 equiv)
  • Residence Time : 60 minutes per reactor
  • Temperature : 70°C
  • Solvent : Diglyme (reduces freezing point during workup)
  • Yield : 87% with 99% conversion.

This method enhances safety by minimizing exposure to corrosive reagents and improves heat transfer efficiency.

Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

A novel method utilizes S-tetradecyl isothiourea salts subjected to oxidative chlorosulfonation with sodium hypochlorite (NaClO₂):

  • Synthesis of S-Tetradecyl Isothiourea :
    $$ \text{C}{14}\text{H}{29}\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{14}\text{H}{29}\text{SC}(\text{NH}2)\text{NH}2^+ \text{Br}^- $$
    • Yield : 95% (from alkyl bromide and thiourea).
  • Oxidative Chlorosulfonation :
    $$ \text{C}{14}\text{H}{29}\text{SC}(\text{NH}2)\text{NH}2^+ \text{Br}^- + \text{NaClO}2 \rightarrow \text{C}{14}\text{H}{29}\text{SO}2\text{Cl} + \text{Byproducts} $$
    • Conditions : 0–5°C, 2 hours
    • Yield : 89–95%.

This method is noted for its minimal waste generation and avoidance of hazardous chlorinating agents.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Advantages Limitations
Photosulfochlorination SO₂Cl₂, UV light 25–40°C, 6–12 h 60–75% No catalyst required Isomer separation needed
ClSO₃H/SO₂Cl₂ ClSO₃H, SO₂Cl₂ 0–10°C, 3 h 90% High yield, minimal byproducts Requires cryogenic conditions
Two-Step Sulfonation ClSO₃H, SOCl₂ 70–80°C, 3–6 h 85–94% Scalable, high purity Corrosive reagents
Continuous Flow ClSO₃H, CSTRs 70°C, 2 h 87% Safe, efficient heat transfer High capital investment
Oxidative Chlorosulf. NaClO₂, Isothiourea salt 0–5°C, 2 h 89–95% Eco-friendly, high yield Multi-step synthesis

Challenges and Optimization Strategies

Byproduct Formation

  • Chloroalkane Byproducts : Photosulfochlorination yields ~25% chloro-tetradecanes, requiring fractional distillation.
  • Sulphone Contamination : Catalytic sulfamic acid reduces sulphone formation from 12% to <2% in two-step methods.

Solvent Selection

  • Polar Aprotic Solvents : Dichloromethane and diglyme enhance solubility of intermediates without participating in side reactions.
  • Avoidance of Protic Solvents : Water or alcohols promote hydrolysis of sulfonyl chloride to sulfonic acids.

Temperature Control

Exothermic reactions (e.g., ClSO₃H addition) require precise cooling to prevent thermal degradation. Automated systems in continuous flow setups mitigate this risk.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Tetradecane-1-sulfonyl chloride readily participates in nucleophilic substitutions, forming sulfonamides, sulfonates, or sulfonic acids depending on reaction conditions.

Key Reaction Pathways:

  • With Amines :
    Reacts with primary/secondary amines to form sulfonamides. For example:

    C14H29SO2Cl+RNH2C14H29SO2NHR+HCl\text{C}_{14}\text{H}_{29}\text{SO}_2\text{Cl}+\text{RNH}_2\rightarrow \text{C}_{14}\text{H}_{29}\text{SO}_2\text{NHR}+\text{HCl}

    Yields exceeding 90% are achieved with bases like triethylamine to neutralize HCl .

  • With Alcohols :
    Forms sulfonate esters in the presence of pyridine or similar bases.

Table 1: Optimization of Substitution Reactions with Amines

Amine TypeBase UsedReaction Time (h)Yield (%)
BenzylamineTriethylamine192
MorpholinePyridine288
CyclohexylamineLiOAc385

Data derived from controlled experiments using Cu(OAc)₂ and chiral ligands .

Reduction to Sulfinamides

Controlled reduction using triphenylphosphine (PPh₃) and amines converts this compound to sulfinamides. This reaction proceeds via in situ generation of a sulfinyl intermediate:

C14H29SO2Cl+PPh3+RNH2C14H29SONHR+Ph3PO+HCl\text{C}_{14}\text{H}_{29}\text{SO}_2\text{Cl}+\text{PPh}_3+\text{RNH}_2\rightarrow \text{C}_{14}\text{H}_{29}\text{SONHR}+\text{Ph}_3\text{PO}+\text{HCl}

Key Findings:

  • Reagent Ratios : A 1:1:1 molar ratio of sulfonyl chloride, PPh₃, and amine maximizes yields (62–85%) .

  • Side Reactions : Over-reduction to sulfides occurs with excess PPh₃, requiring precise stoichiometric control .

Oxidative Transformations

This compound can undergo oxidation to sulfonic acids under harsh conditions (e.g., H₂O₂, HNO₃), though this is less common due to its stability.

Photosulfochlorination

Under UV light, tetradecane reacts with sulfuryl chloride (SO₂Cl₂) to yield this compound alongside chlorinated derivatives. This radical chain mechanism produces positional isomers, analyzed via GC-MS .

Table 2: Isomer Distribution in Photosulfochlorination

Isomer PositionRelative Abundance (%)
1-Sulfonyl48
2-Sulfonyl22
3-Sulfonyl15
4-Sulfonyl10
≥5-Sulfonyl5

Data from GC-MS analysis using methane chemical ionization .

Comparative Reactivity

This compound shows higher reactivity than sulfonyl fluorides (k<sub>Cl</sub>/k<sub>F</sub> ≈ 10³–10⁵) due to weaker S-Cl bonds (66 kcal/mol vs. S-F at 82 kcal/mol) . This makes it preferable for kinetic-controlled reactions in synthesis.

Stability and Side Reactions

  • Hydrolysis : Slow hydrolysis in aqueous media forms tetradecane-1-sulfonic acid.

  • Thermal Degradation : At >100°C, decomposition to chloroalkanes and SO₂ is observed .

Mechanism of Action

The mechanism of action of tetradecane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack by the amine to form the final sulfonamide product .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl Chloride (CH3SO2Cl)
  • Ethanesulfonyl Chloride (C2H5SO2Cl)
  • Butanesulfonyl Chloride (C4H9SO2Cl)

Uniqueness

Tetradecane-1-sulfonyl chloride is unique due to its longer alkyl chain compared to other sulfonyl chlorides. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and different reactivity patterns. These properties make it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of surfactants and detergents .

Q & A

Q. What are the recommended synthesis protocols for Tetradecane-1-sulfonyl chloride, and how can reaction efficiency be validated?

  • Methodological Answer : this compound is typically synthesized via sulfonation of 1-tetradecanol using chlorosulfonic acid under anhydrous conditions. Key steps include:
  • Maintaining a temperature range of 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Using stoichiometric excess of chlorosulfonic acid (molar ratio 1:1.2) to ensure complete conversion .
  • Quenching the reaction with ice-water to isolate the product.
    Validation : Characterize purity using NMR (e.g., δ~1.2–1.6 ppm for aliphatic protons, δ~3.5 ppm for -SO2_2Cl protons) and FT-IR (asymmetric S=O stretching at ~1370 cm1^{-1}) . Monitor unreacted alcohol via GC-MS to confirm <1% residual starting material.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water due to exothermic hydrolysis .

Q. How should researchers assess the hydrolytic stability of this compound under varying humidity conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Prepare samples at 25°C, 40°C, and 60°C with controlled humidity (10%, 50%, 90% RH).
  • Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.
  • Quantify hydrolysis products (e.g., tetradecanesulfonic acid) using calibration curves. Report degradation kinetics (e.g., t90_{90} at 25°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate:
  • Electron density maps (e.g., electrophilic sulfur in -SO2_2Cl).
  • Activation energy barriers for SN2^2 mechanisms with amines or alcohols.
  • Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order rate constants under varying nucleophile concentrations) .

Q. What strategies resolve contradictions in reported solubility data of this compound across solvents?

  • Methodological Answer :
  • Systematic Solubility Testing : Use a shake-flask method in solvents (e.g., dichloromethane, THF, hexane) at 20°C. Saturate solutions, filter, and quantify dissolved compound via gravimetry.
  • Data Normalization : Account for solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity. Cross-reference with computational COSMO-RS models .
  • Contradiction Analysis : Identify outliers by comparing experimental results with literature values. Investigate batch-specific impurities (e.g., residual chlorosulfonic acid) via LC-MS .

Q. How can researchers design experiments to evaluate the environmental toxicity of this compound?

  • Methodological Answer :
  • Aquatic Toxicity Testing :
  • Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours. Measure LC50_{50} values.
  • Analyze bioaccumulation potential via octanol-water partition coefficients (logP) calculated using EPI Suite .
  • Degradation Studies : Perform photolysis under UV light (λ = 254 nm) and monitor byproducts (e.g., sulfonic acids) using LC-QTOF-MS .

Data Contradiction and Reproducibility

Q. Why do yield discrepancies occur in sulfonation reactions, and how can reproducibility be improved?

  • Methodological Answer :
  • Common Sources of Variability :
  • Moisture contamination (hydrolysis of chlorosulfonic acid).
  • Inconsistent temperature control during exothermic reactions.
  • Mitigation :
  • Pre-dry glassware and reagents (e.g., molecular sieves for solvents).
  • Use jacketed reactors with precise thermocouple monitoring .
  • Reproducibility Protocol : Document reaction parameters (e.g., cooling rate, stirring speed) in detail per ACS guidelines .

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